molecular formula C16H28O6 B12611272 2-Decylpropane-1,1,3-tricarboxylic acid CAS No. 651313-02-9

2-Decylpropane-1,1,3-tricarboxylic acid

Cat. No.: B12611272
CAS No.: 651313-02-9
M. Wt: 316.39 g/mol
InChI Key: FVMMDQTVOSRUKZ-UHFFFAOYSA-N
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Description

2-Decylpropane-1,1,3-tricarboxylic acid is an organic compound with the molecular formula C16H28O6. It is a tricarboxylic acid, meaning it contains three carboxyl functional groups (-COOH). This compound is known for its unique structure, which includes a decyl chain attached to a propane backbone with three carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decylpropane-1,1,3-tricarboxylic acid can be achieved through several methods. One common approach involves the alkylation of propane-1,1,3-tricarboxylic acid with a decyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Propane-1,1,3-tricarboxylic acid and decyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO).

    Procedure: The decyl bromide is added dropwise to a solution of propane-1,1,3-tricarboxylic acid and the base in DMSO. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Decylpropane-1,1,3-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) facilitate substitution reactions.

Major Products

    Oxidation: Formation of decyl ketones or aldehydes.

    Reduction: Formation of decyl alcohols.

    Substitution: Formation of decyl esters or amides.

Scientific Research Applications

2-Decylpropane-1,1,3-tricarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and surfactants.

Mechanism of Action

The mechanism of action of 2-Decylpropane-1,1,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The decyl chain and tricarboxylic acid groups play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2,3-tricarboxylic acid: A tricarboxylic acid with a similar structure but without the decyl chain.

    Citric acid: Another tricarboxylic acid commonly found in nature.

Uniqueness

2-Decylpropane-1,1,3-tricarboxylic acid is unique due to the presence of the decyl chain, which imparts distinct physicochemical properties and biological activities compared to other tricarboxylic acids. This structural feature enhances its hydrophobicity and potential interactions with lipid membranes and hydrophobic protein pockets.

Properties

CAS No.

651313-02-9

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

IUPAC Name

2-decylpropane-1,1,3-tricarboxylic acid

InChI

InChI=1S/C16H28O6/c1-2-3-4-5-6-7-8-9-10-12(11-13(17)18)14(15(19)20)16(21)22/h12,14H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22)

InChI Key

FVMMDQTVOSRUKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CC(=O)O)C(C(=O)O)C(=O)O

Origin of Product

United States

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